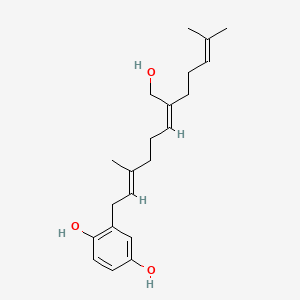

Turricolol E

Description

Properties

CAS No. |

101392-12-5 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-[(2E,6Z)-7-(hydroxymethyl)-3,11-dimethyldodeca-2,6,10-trienyl]benzene-1,4-diol |

InChI |

InChI=1S/C21H30O3/c1-16(2)6-4-8-18(15-22)9-5-7-17(3)10-11-19-14-20(23)12-13-21(19)24/h6,9-10,12-14,22-24H,4-5,7-8,11,15H2,1-3H3/b17-10+,18-9- |

InChI Key |

SNVNUOWZKGGIRP-ASKQTUSVSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C)/CO)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)CO)C |

Origin of Product |

United States |

Safety Operating Guide

Proper Disposal of Turricolol E: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Turricolol E, a prenylated phenolic sesquiterpenoid.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to handle the compound within a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to nitrile gloves, safety goggles, and a lab coat, must be worn at all times.

Quantitative Data for Hazardous Waste Storage

The following table summarizes the general quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[2][5][6] Adherence to these limits is a critical aspect of laboratory safety and regulatory compliance.

| Parameter | Limit | Source |

| Maximum Volume of Hazardous Waste | 55 gallons | [2][5][6] |

| Maximum Volume of Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | [5][6] |

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

1. Waste Identification and Segregation:

-

All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, glassware), must be classified as hazardous chemical waste.

-

This waste must be segregated from non-hazardous and other types of chemical waste to prevent incompatible reactions.

2. Waste Collection and Containment:

-

Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container must be clearly labeled "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

-

Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container. This should be a sturdy, sealable container to prevent any release of the compound.

-

Never dispose of this compound down the drain.[7][8][9] Its potential aquatic toxicity makes this route of disposal environmentally hazardous.

3. Labeling and Storage:

-

All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

-

Keep waste containers securely sealed when not in use.

-

Store the waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) away from general laboratory traffic and incompatible chemicals.

4. Requesting Waste Pickup:

-

Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

5. Spill Management:

-

In the event of a spill, immediately alert personnel in the area.

-

Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

-

Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

-

Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

Visual Guide to this compound Disposal

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemos.de [chemos.de]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 9. essex.ac.uk [essex.ac.uk]

Personal protective equipment for handling Turricolol E

This guide provides crucial safety, handling, and disposal protocols for Turricolol E, a prenylated phenolic compound.[1] Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. The information is targeted toward researchers, scientists, and drug development professionals familiar with handling potent chemical compounds.

Hazard Identification and Engineering Controls

This compound is identified as a prenylated phenolic, a class of compounds that can cause contact dermatitis.[1] Due to its potential biological activity and irritant properties, it should be handled as a potent compound. The primary goal is to minimize exposure through inhalation, skin contact, and ingestion.

Engineering Controls are the first and most effective line of defense. All handling of powdered this compound must be performed within a certified containment system to prevent airborne particle dispersal.

-

Primary Containment: For handling milligram to gram quantities, a glovebox isolator or a flexible containment glove bag is mandatory.[2][3][4] These systems provide a physical barrier, protecting the operator from direct contact and inhalation. For tasks requiring less stringent containment, a downflow booth (laminar flow hood) can be used, which provides a controlled airflow to capture airborne particles.[4]

-

Secondary Containment: The laboratory where this compound is handled should operate under negative pressure relative to adjacent areas to prevent the escape of contaminants.

Personal Protective Equipment (PPE)

A robust PPE protocol is required as a secondary level of protection, even when using primary engineering controls.

-

Hand Protection: Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination or at regular intervals.

-

Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is necessary. For operations with a higher risk of spillage, a chemically resistant apron or suit should be worn.

-

Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When working outside of an isolator, a full-face shield must be worn.

-

Respiratory Protection: When engineering controls like a glovebox are not feasible, a powered air-purifying respirator (PAPR) with an appropriate HEPA filter is required to prevent inhalation of fine powders.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C21H30O3 | PubChem[5] |

| Molecular Weight | 330.5 g/mol | PubChem[5] |

| XLogP3 | 5.6 | PubChem[5] |

| CAS Number | 101392-12-5 | PubChem[5] |

| Known Hazard | Causes contact dermatitis | MedchemExpress[1] |

Operational Plan: Weighing and Solubilization Protocol

This protocol details the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.

Experimental Protocol:

-

Preparation:

-

Ensure all required equipment (spatulas, weigh paper, vials, solvent, pipettes) is placed inside the glovebox or containment system before starting.

-

Don all required PPE as specified in Section 2.

-

Verify that the containment system is functioning correctly.

-

-

Weighing:

-

Inside the containment system, carefully open the container of this compound.

-

Using a dedicated spatula, place the desired amount of powder onto weigh paper on a calibrated analytical balance.

-

Record the weight and securely close the primary container.

-

-

Solubilization:

-

Carefully transfer the weighed powder into an appropriate vial.

-

Using a calibrated pipette, add the required volume of the desired solvent (e.g., DMSO, Ethanol).

-

Secure the vial cap and mix gently by inversion or vortexing until the solid is fully dissolved.

-

-

Post-Handling:

-

Wipe down all surfaces inside the containment system with an appropriate deactivating solution or solvent.

-

Carefully remove all waste materials and place them in a designated, sealed hazardous waste bag inside the containment unit.

-

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

-

Solid Waste: All disposable materials that have come into contact with this compound, including gloves, lab coats, weigh papers, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Method: All waste contaminated with this compound must be disposed of through a licensed hazardous waste management company, typically via incineration.[2]

Diagrams

Below is a workflow diagram illustrating the key steps for safely handling this compound.

Caption: Workflow for Safe Handling of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.